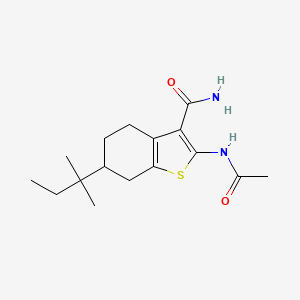![molecular formula C17H17F3N2O3S B4941873 N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]alaninamide](/img/structure/B4941873.png)
N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]alaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]alaninamide, commonly known as MTAA, is a synthetic compound that has been extensively researched for its potential use in scientific research. MTAA is a protease inhibitor that has been shown to be effective in inhibiting the activity of various enzymes, including trypsin, chymotrypsin, and elastase.
作用機序
MTAA works by binding to the active site of proteases, preventing them from cleaving their substrate. The sulfonyl group of MTAA forms a covalent bond with the active site serine residue of the protease, irreversibly inhibiting its activity. This mechanism of action makes MTAA a potent and selective inhibitor of proteases.
Biochemical and Physiological Effects
MTAA has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that MTAA is effective in inhibiting the activity of various proteases, including trypsin, chymotrypsin, and elastase. In vivo studies have shown that MTAA can reduce inflammation and tissue damage in animal models of disease, suggesting that it may have therapeutic potential.
実験室実験の利点と制限
MTAA has several advantages for use in lab experiments. It is a potent and selective inhibitor of proteases, making it a valuable tool for studying their function. It is also stable and easy to use, making it a convenient reagent for researchers. However, MTAA also has some limitations. It is an irreversible inhibitor, which means that it cannot be removed from the protease once it has bound to it. This can make it difficult to study the kinetics of protease inhibition. Additionally, MTAA may have off-target effects on other enzymes, which can complicate data interpretation.
将来の方向性
There are several future directions for research on MTAA. One area of interest is the development of more selective protease inhibitors based on the structure of MTAA. Another area of interest is the study of the physiological effects of MTAA in animal models of disease. Finally, the use of MTAA in drug discovery and development is an exciting area of research that has the potential to yield new therapeutic agents for a variety of diseases.
合成法
MTAA can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with N-tert-butoxycarbonyl-L-phenylalanine methyl ester. This reaction produces N-tert-butoxycarbonyl-L-phenylalanine (Boc-L-Phe) 4-methylbenzenesulfonate. The Boc-L-Phe 4-methylbenzenesulfonate is then reacted with 3-(trifluoromethyl)aniline to produce N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]alaninamide.
科学的研究の応用
MTAA has been extensively researched for its potential use in scientific research. One of the main applications of MTAA is in the study of proteases and their role in various biological processes. Proteases are enzymes that play a crucial role in many biological processes, including digestion, blood clotting, and immune response. MTAA has been shown to be effective in inhibiting the activity of various proteases, making it a valuable tool for studying their function.
特性
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-N-[3-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3S/c1-11-6-8-15(9-7-11)26(24,25)22-12(2)16(23)21-14-5-3-4-13(10-14)17(18,19)20/h3-10,12,22H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLTXCQTIMSIBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]alaninamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-isoxazolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]propanamide](/img/structure/B4941802.png)
![N-(4-ethoxyphenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B4941809.png)
![2-{[5-oxo-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-phenylacrylate](/img/structure/B4941812.png)
![4,4'-[(6-phenyl-2,4-pyrimidinediyl)bis(4,1-phenyleneimino)]bis(4-oxobutanoic acid)](/img/structure/B4941813.png)
![N-(4-fluorobenzyl)-3-[1-(5-isoquinolinylmethyl)-4-piperidinyl]propanamide](/img/structure/B4941821.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine](/img/structure/B4941824.png)
![4-[4-(4-nitrophenyl)-1-piperazinyl]-4-oxobutanoic acid](/img/structure/B4941832.png)
![3-{[(4-ethoxyphenyl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4941843.png)
![5-{2-[2-(2-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941844.png)
![3-{[(4-hydroxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4941846.png)
![8-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride](/img/structure/B4941856.png)

![4-{[(4-ethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B4941870.png)
![ethyl [6-bromo-2-(4-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate](/img/structure/B4941871.png)